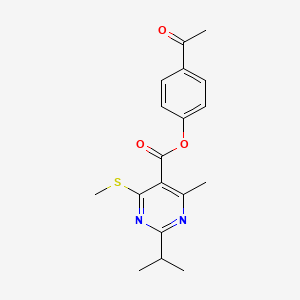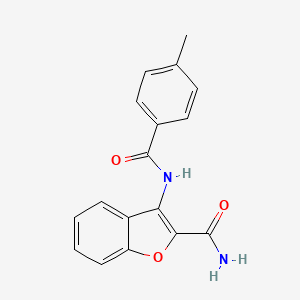
3-(4-Methylbenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Poly(ADP-ribose) Synthesis Inhibition
3-(4-Methylbenzamido)benzofuran-2-carboxamide is related to compounds known for inhibiting the synthesis of poly(ADP-ribose), a biopolymer involved in various cellular processes including DNA repair, cell death, and gene expression regulation. Research indicates that compounds such as 3-aminobenzamide and benzamide, which share a structural resemblance to 3-(4-Methylbenzamido)benzofuran-2-carboxamide, can inhibit poly(ADP-ribose) synthetase activity. However, their use may be limited by off-target effects, including impacts on cell viability, glucose metabolism, and DNA synthesis, suggesting a narrow therapeutic window for such inhibitors (Milam & Cleaver, 1984).
Photocatalytic Degradation
In the context of environmental science, related benzamide compounds have been explored for their role in enhancing the photocatalytic degradation of pollutants. Studies involving compounds like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) have demonstrated that adsorbent supports can improve the rate of mineralization and reduce the concentration of toxic intermediates in water, showcasing potential applications in water treatment and pollution control (Torimoto et al., 1996).
Dopamine Receptor Imaging
Research into dopamine receptor imaging agents has explored benzofuran derivatives, including those structurally similar to 3-(4-Methylbenzamido)benzofuran-2-carboxamide. Such compounds have shown promise in specifically localizing CNS D-2 dopamine receptors, highlighting potential applications in neuroscience research and the diagnosis of neurological disorders. The specificity and in vivo binding characteristics of these compounds offer insights into developing new imaging agents for CNS studies (Murphy et al., 1990).
Synthesis of Complex Molecules
The regioselective synthesis of benzofuran derivatives, including those related to 3-(4-Methylbenzamido)benzofuran-2-carboxamide, has been explored for generating diverse and novel compounds. Such synthetic methodologies enable the creation of complex molecules with potential biological activity, contributing to drug discovery and medicinal chemistry. The broad substrate scope and high yields achieved through these synthetic routes illustrate the versatility and utility of benzofuran derivatives in constructing biologically relevant molecules (Xia & Lee, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Similar benzofuran-2-carboxamide derivatives have been associated with hypolipidemic activity, suggesting potential targets within lipid metabolism pathways .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes
Result of Action
Benzofuran derivatives have shown potential immune enhancing and anti-tumor properties in human lymphocytes and cancer cells .
Propriétés
IUPAC Name |
3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-8-11(9-7-10)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCNUHJWPXXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

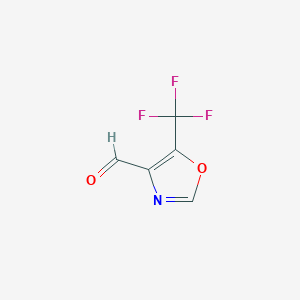
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)
![2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2919237.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2919238.png)
![4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2919241.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)
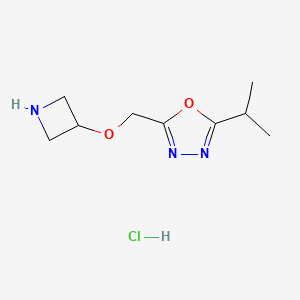
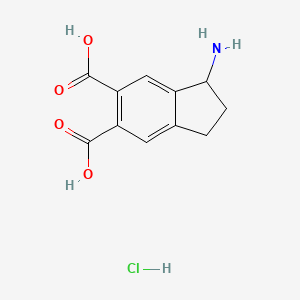
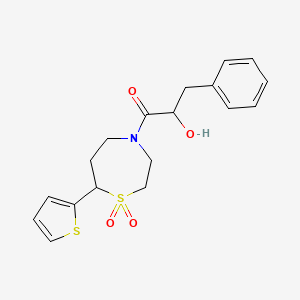
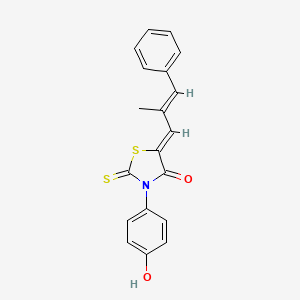
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2919253.png)
